molecular formula C10H8Cl2N4O B2571589 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide CAS No. 1152981-19-5

2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide

Cat. No.: B2571589
CAS No.: 1152981-19-5
M. Wt: 271.1
InChI Key: GUKXXHFLTUPZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms and a carboxamide group linked to a methylpyrazole moiety

Scientific Research Applications

2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Agrochemistry: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,6-dichloropyridine-4-carboxylic acid.

    Formation of Carboxamide: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation: The acid chloride is then reacted with 1-methylpyrazole in the presence of a base such as triethylamine (Et3N) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the molecule.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses, or the PI3K/Akt pathway, which is related to cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloropyridine-4-carboxamide: Lacks the pyrazole moiety but shares the pyridine and carboxamide structure.

    N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide: Similar structure but without the chlorine substituents.

Uniqueness

2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide is unique due to the presence of both chlorine atoms and the methylpyrazole moiety, which can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c1-16-5-7(4-13-16)14-10(17)6-2-8(11)15-9(12)3-6/h2-5H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKXXHFLTUPZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.